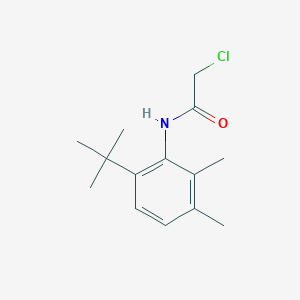
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes a butylamino group and a thioxomethyl group, making it a unique derivative of benzenesulfonamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with various amines. For the specific compound , the synthetic route may involve the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by the reaction of benzene with chlorosulfonic acid.
Reaction with Butylamine: The benzenesulfonyl chloride is then reacted with butylamine to form N-butylbenzenesulfonamide.
Introduction of Thioxomethyl Group:
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzenesulfonamides
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to reduced cancer cell proliferation and increased apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylbenzenesulfonamide: A simpler derivative without the thioxomethyl group.
Benzenesulfonamide: The parent compound without any additional substituents.
Uniqueness
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is unique due to the presence of both the butylamino and thioxomethyl groups. These groups confer specific chemical properties and biological activities that are not observed in simpler derivatives. The compound’s ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
Propiedades
Número CAS |
76790-55-1 |
|---|---|
Fórmula molecular |
C12H18N2O3S2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-butyl-3-(4-methoxyphenyl)sulfonylthiourea |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-4-9-13-12(18)14-19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,18) |
Clave InChI |
APYDCGXVHFCKAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
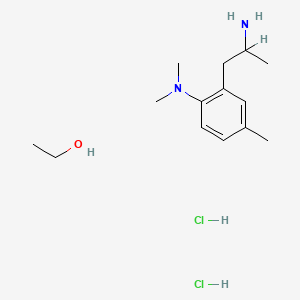
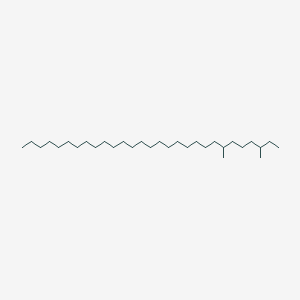
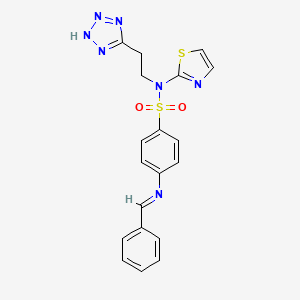

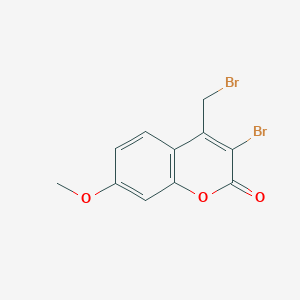
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
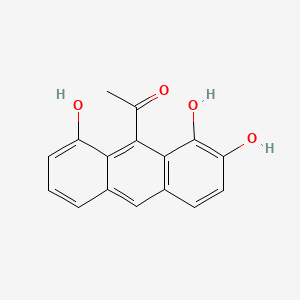
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)
